6-[4-(methylsulfanyl)phenyl]-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone
Description
6-[4-(Methylsulfanyl)phenyl]-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone is a pyridazinone derivative characterized by a 6-position 4-(methylsulfanyl)phenyl substituent and a 2-position ethyl ketone linkage to a 4-(2-pyridyl)piperazine moiety. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, often explored for their diverse pharmacological activities, including anti-inflammatory, analgesic, and receptor-modulating effects .
Properties
IUPAC Name |
6-(4-methylsulfanylphenyl)-2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-30-18-7-5-17(6-8-18)19-9-10-21(28)27(24-19)16-22(29)26-14-12-25(13-15-26)20-4-2-3-11-23-20/h2-11H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBXPIOZTDXDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(methylsulfanyl)phenyl]-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the piperazine ring: This step involves the reaction of the pyridazinone intermediate with 2-chloroethylpiperazine in the presence of a base such as potassium carbonate.
Attachment of the pyridine moiety: The final step includes the coupling of the piperazine derivative with 2-bromopyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[4-(methylsulfanyl)phenyl]-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and receptor binding.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[4-(methylsulfanyl)phenyl]-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The presence of the piperazine and pyridine moieties enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine Substituent Variations
The piperazine ring at the 2-position is a critical pharmacophore. Variations in its substitution pattern significantly alter biological activity:
Key Insight : The 2-pyridyl group in the target compound may offer balanced electronic properties (lone pair donation from pyridine nitrogen) for receptor interactions, whereas halogenated aryl groups (e.g., 4-chlorophenyl) enhance potency but compromise safety profiles .
Impact of Substituents at the 6-Position
The 6-position substituent influences hydrophobicity and electronic effects:
Key Insight : The methylsulfanyl group provides a balance between hydrophobicity and metabolic stability, whereas electron-withdrawing groups (e.g., chloro) enhance potency but may increase toxicity .
Role of Spacer Chain Length and Functional Groups
The ethyl ketone spacer between the pyridazinone core and piperazine moiety modulates receptor binding:
Key Insight : A two-carbon ethyl ketone spacer in the target compound allows conformational flexibility while maintaining strong receptor interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
